Cyanine 3 Bisethyl Dye Potassium Salt
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Overview
Description
Cyanine 3 Bisethyl Dye Potassium Salt is a synthetic dye widely used in scientific research and industrial applications. It is known for its vibrant fluorescence properties, making it a valuable tool in various fields such as biology, chemistry, and medicine. The molecular formula of this compound is C27H31KN2O6S2, and it has a molecular weight of 582.8 g/mol.
Mechanism of Action
Target of Action
Cyanine 3 Bisethyl Dye Potassium Salt is a type of cyanine dye . Cyanine dyes are organic fluorophores that have found a wide range of applications in single-molecule and super-resolution imaging as well as in other biophysical studies . They are popular choices for fluorescence-based applications due to their high molar extinction coefficients and tunability of fluorescence wavelengths .
Mode of Action
The mode of action of this compound involves a process known as "photoblueing" . This process involves the shift of the absorbance spectra of cyanine dyes to shorter wavelengths over time . The photoconversion of a cyanine dye, such as this compound, occurs upon photoexcitation during fluorescent imaging . The formal C2H2 excision from the cyanine dye occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of singlet oxygen . This singlet oxygen then reacts with the dye, causing the loss of an ethene group and truncation to form another cyanine with a shorter alkenyl chain . This phototruncation reaction converts heptamethine cyanine into pentamethine cyanine, and then into trimethine cyanine, shifting the light absorbance spectra .
Pharmacokinetics
It is known that the compound has a molecular weight of 58378 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the generation of a blueshifted derivative of the original dye . This can potentially obscure multicolor fluorescence imaging, leading to misinterpretation of the data . This photoconversion can also be exploited to develop a new photoactivation method for high-density single-particle tracking in a living cell without using uv illumination and cell-toxic additives .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, buffer conditions can suppress or enhance the phototruncation reaction . Enhancing the reaction could open up experimental possibilities that take advantage of the dye shift . .
Biochemical Analysis
Cellular Effects
Cyanine 3 Bisethyl Dye Potassium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Bisethyl Dye Potassium Salt typically involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions The reaction is followed by the addition of a sulfonic acid group to enhance water solubility
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the dye. Advanced techniques such as chromatography and crystallization are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Cyanine 3 Bisethyl Dye Potassium Salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can lead to the formation of non-fluorescent compounds.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce non-fluorescent derivatives.
Scientific Research Applications
Cyanine 3 Bisethyl Dye Potassium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.
Medicine: It is used in diagnostic assays and as a marker in medical imaging.
Industry: The dye is used in the production of fluorescent inks, dyes, and other industrial applications.
Comparison with Similar Compounds
- Cyanine 5 Bisethyl Dye Potassium Salt
- Indocyanine Green
- Fluorescein Isothiocyanate
Comparison: Cyanine 3 Bisethyl Dye Potassium Salt is unique due to its specific fluorescence properties, including its excitation and emission wavelengths. Compared to Cyanine 5 Bisethyl Dye Potassium Salt, it has a shorter wavelength, making it suitable for different applications. Indocyanine Green and Fluorescein Isothiocyanate have different chemical structures and fluorescence properties, making this compound a preferred choice for specific applications .
Properties
CAS No. |
474972-41-3 |
---|---|
Molecular Formula |
C27H31KN2O6S2 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
potassium;(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
InChI Key |
NCSHBPPBHPXBJE-UHFFFAOYSA-M |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Synonyms |
1-Ethyl-2-[3-(1-ethyl-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |
Origin of Product |
United States |
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